molecular formula C13H16FNO5PS+ B11934014 Lesogaberan napadisylate

Lesogaberan napadisylate

Cat. No.: B11934014
M. Wt: 348.31 g/mol
InChI Key: QERQFECXORQRHA-ZYRQIYSTSA-O
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Description

Lesogaberan napadisylate, also known as AZD-3355 napadisylate, is a potent and selective agonist of gamma-aminobutyric acid type B (GABA B) receptors. It was developed by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD). The compound is known for its peripheral mode of action, inhibiting transient lower esophageal sphincter relaxation, which is a major mechanism behind GERD .

Preparation Methods

The synthesis of Lesogaberan napadisylate involves multiple steps, starting from the appropriate fluorinated precursors. The synthetic route typically includes the introduction of the fluorine atom, followed by the formation of the phosphinic acid moiety. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods focus on optimizing these steps to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

Lesogaberan napadisylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the phosphinic acid moiety.

    Reduction: Reduction reactions can be used to modify the fluorinated carbon center.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Mechanism of Action

Lesogaberan napadisylate exerts its effects by selectively binding to GABA B receptors. This binding inhibits transient lower esophageal sphincter relaxation, thereby reducing the occurrence of GERD symptoms. The compound’s peripheral mode of action ensures that it does not cross the blood-brain barrier, minimizing central nervous system side effects. The molecular targets involved include the GABA B receptors, which play a crucial role in regulating esophageal sphincter function .

Comparison with Similar Compounds

Lesogaberan napadisylate is unique in its selective and potent action on GABA B receptors. Similar compounds include:

Biological Activity

Lesogaberan napadisylate, also known as AZD-3355, is a selective agonist of gamma-aminobutyric acid type B (GABA B) receptors. Developed by AstraZeneca, it is primarily aimed at treating gastroesophageal reflux disease (GERD) by inhibiting transient lower esophageal sphincter relaxations (TLESRs). This article reviews the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and potential applications beyond GERD.

This compound functions as a potent GABA B receptor agonist, with an effective concentration (EC50) of approximately 8.6 nM for human recombinant GABA B receptors . Its primary action involves:

  • Inhibition of TLESRs : By selectively binding to GABA B receptors, lesogaberan reduces the frequency of TLESRs, which are a significant contributor to GERD symptoms.
  • Increase in Lower Esophageal Sphincter (LES) Pressure : Lesogaberan enhances LES pressure, thereby reducing acid reflux episodes .

This peripheral mechanism allows lesogaberan to avoid crossing the blood-brain barrier, minimizing central nervous system side effects that are often associated with other GABAergic agents like baclofen.

Clinical Efficacy

Several clinical studies have evaluated the efficacy and safety of lesogaberan in patients with GERD. Key findings from these studies are summarized below:

Study Dosage Duration Efficacy Results Adverse Events
Phase IIb Study 60, 120, 180, 240 mg BID4 weeksResponse rates: 20.9% (60 mg), 25.6% (120 mg), 23.5% (180 mg), 26.2% (240 mg) vs. 17.9% (placebo)Mild headaches and elevated liver enzymes
Crossover Study 0.8 mg/kg single doseSingle sessionReduced TLESRs by 36%, increased LES pressure by 39% compared to placeboTransient paresthesia
Add-on Therapy Study 65 mg BIDShort-termReduced reflux events by ~35%, increased LES pressure by ~28% compared to placeboHeadaches and transient paresthesia

Case Studies and Observational Findings

  • Phase IIb Randomized Trial : In a multi-center trial involving 661 patients with GERD symptoms partially responsive to proton pump inhibitors (PPIs), lesogaberan demonstrated marginal superiority over placebo in symptom relief but was well tolerated overall. The highest dose (240 mg) yielded statistically significant results compared to placebo .
  • Manometric Studies : A study involving healthy volunteers showed that lesogaberan significantly reduced TLESRs and increased LES pressure postprandially, supporting its potential as a therapeutic agent for managing GERD .
  • Exploratory Applications : Recent investigations have suggested that lesogaberan may have potential benefits in other conditions such as non-alcoholic steatohepatitis (NASH), where it was shown to improve histological outcomes in preclinical models .

Safety Profile

This compound has been generally well tolerated in clinical trials. Common adverse events reported include:

  • Headaches
  • Transient elevations in liver enzymes
  • Paresthesia

These side effects were typically mild and resolved upon discontinuation or adjustment of dosage.

Properties

Molecular Formula

C13H16FNO5PS+

Molecular Weight

348.31 g/mol

IUPAC Name

[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;naphthalene-2-sulfonic acid

InChI

InChI=1S/C10H8O3S.C3H7FNO2P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;4-3(1-5)2-8(6)7/h1-7H,(H,11,12,13);3H,1-2,5H2/p+1/t;3-/m.1/s1

InChI Key

QERQFECXORQRHA-ZYRQIYSTSA-O

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C([C@H](C[P+](=O)O)F)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(C(C[P+](=O)O)F)N

Origin of Product

United States

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